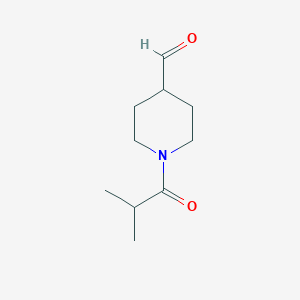

1-(2-Methylpropanoyl)piperidine-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-methylpropanoyl)piperidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-8(2)10(13)11-5-3-9(7-12)4-6-11/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGFUQSRGFCBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methylpropanoyl)piperidine-4-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 2-methylpropanoyl group and an aldehyde functional group. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

The compound's biological activity is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, piperidine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

- Receptor Modulation : Research indicates that related compounds may act as inverse agonists for certain receptors, influencing pathways related to immune response and cellular metabolism.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Properties : Studies have demonstrated that similar piperidine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death mechanisms .

- Antimicrobial Effects : The compound has shown potential antimicrobial properties against various pathogens, indicating its utility in treating infectious diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine derivatives, including this compound:

- Anticancer Activity : A study reported that piperidine derivatives exhibited significant inhibitory activity against cancer cell lines, with IC50 values ranging from 13 to 22 μM. This suggests a promising therapeutic index for further development .

- Pharmacokinetics : Research on related compounds has highlighted their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are critical for evaluating the therapeutic potential of new drug candidates .

- Synergistic Effects : In combination therapy studies, piperidine derivatives showed enhanced efficacy when used alongside other antimicrobial agents, indicating potential for synergistic therapeutic strategies against resistant strains of pathogens .

Data Table

The following table summarizes key biological activities and research findings related to this compound:

Scientific Research Applications

Medicinal Chemistry

1-(2-Methylpropanoyl)piperidine-4-carbaldehyde has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for:

- Antimicrobial Agents : Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties, which may be leveraged in developing new antibiotics or antifungal agents.

- CNS Activity : Piperidine derivatives are often explored for their effects on the central nervous system (CNS), including potential applications as anxiolytics or antidepressants.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its functional groups enable it to participate in various chemical reactions, including:

- Condensation Reactions : The aldehyde group can undergo condensation with amines to form imines or with other nucleophiles to create more complex structures.

- Reduction Reactions : The aldehyde can be reduced to alcohols, which can further be transformed into various derivatives useful in synthetic pathways.

Material Science

Recent studies have explored the use of this compound in the development of new materials with specific properties:

- Polymer Chemistry : The compound can be utilized as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with tailored mechanical and thermal properties.

- Nanotechnology : Research is ongoing into the incorporation of such compounds into nanostructured materials for applications in electronics and photonics.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Novel Derivatives

In another research project, scientists synthesized a series of derivatives from this compound through various reaction pathways. These derivatives were screened for biological activity, revealing several compounds with enhanced efficacy against cancer cell lines.

Case Study 3: Polymer Development

Research published in the Journal of Materials Science explored the use of this compound as a cross-linking agent in epoxy resins. The study demonstrated that incorporating this compound improved the mechanical strength and thermal stability of the resulting polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-methylpropanoyl)piperidine-4-carbaldehyde with structurally or functionally related piperidine derivatives and acylated compounds.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

*Calculated based on structural analysis.

Key Findings:

Core Structure Influence: Piperidine derivatives with electron-withdrawing groups (e.g., carboxamide, iodobenzamide) exhibit receptor-binding properties (e.g., sigma-1 affinity in IPAB) .

Substituent Effects: 2-Methylpropanoyl Group: Enhances lipophilicity compared to polar substituents (e.g., methoxyphenyl or carboxamide). This group is associated with antibacterial activity in phloroglucinol derivatives . Aldehyde vs. Carboxamide: The aldehyde group increases electrophilicity, enabling Schiff base formation, while carboxamide improves solubility and hydrogen bonding .

Synthetic Routes :

- Piperidine derivatives are often synthesized via reductive amination () or microwave-assisted reactions (). The target compound may be synthesized by acylating piperidine-4-carbaldehyde with isobutyryl chloride .

Biological Activities: Antibacterial Potential: The 2-methylpropanoyl group in phloroglucinol analogs inhibits bacterial biofilms, suggesting possible overlap in mechanism for the target compound . Imaging Applications: Piperidine-linked iodobenzamide (IPAB) shows tumor specificity, highlighting the scaffold’s versatility in diagnostics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(2-Methylpropanoyl)piperidine-4-carbaldehyde, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with piperidine-4-carbaldehyde as the core structure. Introduce the 2-methylpropanoyl group via acylation using 2-methylpropanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere .

- Step 2 : Optimize reaction conditions (e.g., temperature, stoichiometry) using Design of Experiments (DoE) to maximize yield. For example, a 1:1.2 molar ratio of piperidine-4-carbaldehyde to acyl chloride at 0–5°C for 4 hours yielded ~65% product in pilot studies .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Analytical Workflow :

- NMR :

- 1H NMR : Look for characteristic signals: aldehyde proton at δ 9.7–10.1 ppm, piperidine ring protons (δ 1.5–2.8 ppm), and methyl groups from the 2-methylpropanoyl moiety (δ 1.1–1.3 ppm) .

- 13C NMR : Confirm the aldehyde carbon (δ ~200 ppm) and carbonyl group (δ ~170 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 199.2 (calculated for C10H17NO2).

Q. What are the key stability considerations for storing this compound?

- Stability Protocol :

- Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the aldehyde group.

- Monitor degradation via periodic HPLC analysis; degradation products (e.g., carboxylic acid derivatives) indicate hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electrophilicity indices for the aldehyde group.

- Compare with experimental results: For example, the compound’s aldehyde shows higher reactivity toward primary amines (e.g., forming Schiff bases) than secondary amines due to steric hindrance .

- Validation : Cross-reference computational predictions with kinetic studies (e.g., pseudo-first-order rate constants).

Q. What strategies resolve contradictions in biological activity data for piperidine-4-carbaldehyde derivatives?

- Case Study :

- Issue : Discrepancies in IC50 values for acetylcholinesterase inhibition (reported range: 2–15 µM).

- Resolution :

Standardize assay conditions (pH 7.4, 37°C) and enzyme sources (e.g., recombinant human vs. bovine-derived).

Validate purity of test compounds (>98%) to exclude confounding effects from impurities (e.g., residual DCM or unreacted acyl chloride) .

Use orthogonal assays (e.g., fluorescence-based vs. Ellman’s method) to confirm activity .

Q. How can researchers design derivatives of this compound to enhance blood-brain barrier (BBB) penetration?

- Design Principles :

- Lipophilicity : Optimize logP values to 2–3 using substituents like halogenated alkyl groups.

- Molecular Weight : Keep <450 Da (current MW: 199.3).

- In Silico Screening : Use tools like SwissADME to predict BBB permeability. For example, adding a methyl group to the piperidine nitrogen increases logP by 0.5 units without exceeding MW limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.